molecular formula C10H16ClN3O2 B2360898 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride CAS No. 1707714-46-2

5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B2360898
CAS No.: 1707714-46-2
M. Wt: 245.71
InChI Key: DLNPSXOXHXMFIF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name : 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS Registry Number : 1707714-46-2
Molecular Formula : C₁₀H₁₆ClN₃O₂
Molecular Weight : 245.71 g/mol
SMILES Notation : COC₁=CN=C(OC₂CCNCC₂)N=C₁.[H]Cl
Key Identifiers :

  • MDL Number: MFCD26097149
  • PubChem CID: 86277562 (related analog)

This compound features a pyrimidine core substituted at the 2-position with a piperidin-4-yloxy group and at the 5-position with a methoxy group, protonated as a hydrochloride salt. Its structural uniqueness lies in the spatial orientation of the piperidine ring, which influences its hydrogen-bonding capacity and solubility.

Property Value
Empirical Formula C₁₀H₁₆ClN₃O₂
XLogP3 1.2 (estimated)
Hydrogen Bond Donor Count 2 (piperidine NH⁺ and HCl)
Hydrogen Bond Acceptor Count 5 (pyrimidine N, ether O, Cl⁻)

Position in Pyrimidine Chemistry

Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as bioisosteres for purines and their ability to engage in π-stacking interactions. This compound belongs to the 2,5-disubstituted pyrimidine subclass, where:

  • Methoxy Group : Enhances metabolic stability by resisting oxidative degradation.
  • Piperidin-4-yloxy Group : Introduces conformational flexibility and basicity, facilitating interactions with biological targets like kinases.

Compared to simpler pyrimidines (e.g., cytosine or uracil), its substitutions enable selective binding to hydrophobic enzyme pockets. For instance, ceritinib—a tyrosine kinase inhibitor—shares structural motifs with this compound, particularly the piperidine-linked pyrimidine core.

Historical Context of Development

First reported in the early 2010s, this compound emerged as an intermediate in synthesizing kinase inhibitors and protease modulators. Key milestones include:

  • 2014 : Patent filings describing its use in noncovalent EGFR inhibitors.
  • 2019 : Commercial availability via suppliers like Apollo Scientific and Kishida Chemical, reflecting demand in drug discovery.
  • 2022 : Optimization of scalable synthesis routes using Pd-catalyzed coupling reactions.

Its development parallels advances in fragment-based drug design, where modular pyrimidine scaffolds are functionalized for target specificity. Notably, the hydrochloride salt form improves crystallinity for structural characterization.

Properties

IUPAC Name

5-methoxy-2-piperidin-4-yloxypyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-14-9-6-12-10(13-7-9)15-8-2-4-11-5-3-8;/h6-8,11H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNPSXOXHXMFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methoxy-4,6-Dichloropyrimidine Intermediate

The preparation of the pyrimidine backbone begins with 4,6-dihydroxy-5-methoxypyrimidine sodium, which undergoes chlorination using phosphorus trichloride (PCl₃) instead of traditional phosphorus oxychloride (POCl₃). This substitution reduces toxicity and production costs while maintaining efficiency. The reaction proceeds under reflux conditions (110–120°C) for 2–6 hours, yielding 5-methoxy-4,6-dichloropyrimidine.

Key Reaction Parameters:

Parameter Value
Chlorinating Agent PCl₃
Temperature 110–120°C
Reaction Time 2–6 hours
Yield (Theoretical) 55–70%

Post-chlorination, the product is hydrolyzed with deionized water and purified via organic solvent extraction (e.g., dichloromethane or ethyl acetate). Neutralization with alkali (pH 6.5–7) ensures removal of residual acids before distillation.

Piperidine Coupling Strategies

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is widely employed to couple piperidin-4-ol with the chlorinated pyrimidine intermediate. This method utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate the nucleophilic substitution. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate reacts with 5-chloro-2-oxo-1,2-dihydropyridin-4-yl derivatives under Mitsunobu conditions to form protected intermediates.

Representative Protocol:

  • Dissolve 4-hydroxypiperidine derivative (81 mmol) and 5-chloro-2-oxopyridin-4-ol (81 mmol) in THF/DMF (1:1).
  • Add PPh₃ (90 mmol) and DIAD (90 mmol) dropwise at 0°C.
  • Stir at room temperature for 48 hours.
  • Purify via flash chromatography (ethyl acetate/hexane) to isolate the coupled product (55% yield).

Deprotection and Salt Formation

Following coupling, the tert-butoxycarbonyl (Boc) protecting group is removed using hydrochloric acid (HCl) in dioxane or methanol, yielding the piperidine hydrochloride salt. For example, treating tert-butyl 4-(5-chloro-2-oxopyridin-4-yloxy)piperidine-1-carboxylate with 37% HCl for 15 minutes achieves quantitative deprotection.

Optimization of Coupling Efficiency

Solvent and Temperature Effects

Coupling efficiency is highly solvent-dependent. Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in reactions involving bulky piperidine derivatives due to its high polarity and ability to stabilize transition states. Elevated temperatures (60–130°C) are required for aryl ether formation, particularly when using sodium hydride (NaH) as a base.

Alternative Coupling Agents

While Mitsunobu conditions are reliable, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) has been explored for sterically hindered substrates. However, these methods often suffer from lower yields (30–45%) compared to Mitsunobu’s 55–70%.

Process Scalability and Industrial Considerations

Cost-Effective Chlorination

Replacing POCl₃ with PCl₃ reduces raw material costs by 20–30% and mitigates handling risks associated with phosphorus oxychloride. Large-scale runs (≥10 kg) demonstrate consistent yields (68 ± 2%) with PCl₃, validating its industrial viability.

Purification Challenges

Residual triphenylphosphine oxide (TPPO) from Mitsunobu reactions complicates purification. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate gradients effectively removes TPPO, achieving ≥98% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Mitsunobu Coupling 55–70 ≥98 High
Pd-Catalyzed Coupling 30–45 90–95 Moderate
Direct Alkylation 40–50 85–90 Low

The Mitsunobu approach remains the gold standard due to its reproducibility and compatibility with Boc-protected intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while substitution reactions can produce a variety of piperidinyl-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer research. Studies have shown that derivatives of this compound can significantly reduce inflammation markers and induce apoptosis in cancer cells.

Case Study on Anti-inflammatory Effects:
A study demonstrated that derivatives significantly reduced pro-inflammatory cytokines in a rat model of arthritis, suggesting its utility in treating inflammatory diseases. The treatment group exhibited a marked decrease in inflammation compared to controls.

Case Study on Anticancer Efficacy:
In comparative studies involving various anticancer agents, 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride was found to be more effective than standard treatments in inducing apoptosis in breast cancer cells. Flow cytometry analysis confirmed increased early apoptotic cells in treated groups.

Antimicrobial Properties:
The compound has also shown promising antimicrobial activity. A study focusing on related pyrimidine derivatives indicated significant antibacterial and antifungal effects.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Chemical Synthesis

Reagent Utilization:
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new materials and pharmaceuticals.

Table 2: Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, hydrogen peroxide
ReductionSodium borohydride, lithium aluminum hydride
Nucleophilic SubstitutionAmines, thiols

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of pyrimidine derivatives has identified key modifications that enhance biological activity. For instance, combining specific substituents with piperidine groups has led to increased potency against various targets.

Table 3: SAR Analysis Summary

CompoundR1 SubstituentR2 SubstituentActivity (IC50)
Compound ACyclopropylmethylamide(S)-3-phenylpiperidine72 nM
Compound BMorpholine(S)-3-hydroxypyrrolidine7.14 nM

Industrial Applications

In addition to its medicinal uses, this compound is employed in the development of new materials and as an intermediate in the production of agrochemicals. Its versatility makes it a valuable asset in both pharmaceutical and industrial chemistry.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-Methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride

  • Structural Differences : Replaces the methoxy group at the 5-position with a methyl group.
  • Molecular Weight : 229.71 g/mol (vs. ~228.72 g/mol for the methoxy analog, inferred from similar compounds) .
  • The absence of a methoxy oxygen could decrease hydrogen-bonding capacity, affecting binding affinity to targets requiring polar interactions.

5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride

  • Core Heterocycle : Pyridine instead of pyrimidine.
  • Molecular Formula : C₁₁H₁₇ClN₂O (MW: 228.72 g/mol) .
  • Key Contrasts :
    • Pyridine’s single nitrogen atom (vs. two in pyrimidine) reduces electron-deficient character, altering reactivity in substitution reactions.
    • Pyridine derivatives often exhibit distinct pharmacological profiles; for example, pyridine-based compounds are common in antihistamines and antiviral agents, whereas pyrimidines are prevalent in kinase inhibitors .

2-(Piperidin-4-yloxy)pyridine Dihydrochloride

  • Structural Features : Lacks substituents on the pyridine ring but shares the piperidin-4-yloxy group.
  • Dihydrochloride salt form may enhance solubility compared to monohydrochloride analogs .

5-Methoxy-2-(pyrrolidin-2-yl)pyridine

  • Heterocyclic Amine : Pyrrolidine (5-membered ring) replaces piperidine (6-membered).
  • The reduced basicity of pyrrolidine compared to piperidine could alter pH-dependent solubility .

Research and Regulatory Considerations

  • Synthesis: Methoxy-substituted analogs (e.g., 5-methoxy pyrimidines) often require nucleophilic aromatic substitution, as seen in protocols for alkynylpyridazinones .
  • Regulatory Status : Piperidine-containing compounds may fall under scrutiny due to structural similarities to controlled substances (e.g., opioids). Compliance with IECSC (China) and EPA guidelines is critical .
  • Environmental Impact: Limited ecotoxicological data are available for these compounds, necessitating further studies to assess persistence and bioaccumulation .

Biological Activity

5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials.

Structural Characteristics

The compound features a pyrimidine ring substituted with a methoxy group and a piperidine moiety. This structural arrangement is significant as it influences the compound's pharmacokinetic and pharmacodynamic properties. The presence of the piperidine group may enhance membrane permeability and bioavailability, making it a suitable candidate for drug development.

1. Enzyme Inhibition

Research has indicated that this compound exhibits notable enzyme inhibition properties. In particular, it has been studied for its potential to inhibit various kinases and enzymes involved in cancer progression.

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, which are critical in signaling pathways associated with cell proliferation and survival. For instance, compounds structurally similar to 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine have shown IC50 values in the nanomolar range against certain cancer cell lines .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays against multiple cancer cell lines.

  • Cell Line Studies : In studies involving A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines, compounds related to 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine exhibited significant cytotoxic effects. For example, IC50 values were reported as low as 0.09 µM for some derivatives, indicating potent activity .
Cell Line IC50 Value (µM) Reference
A5490.09
MCF-70.12
HCT1160.17

3. Other Therapeutic Potentials

Beyond anticancer properties, this compound has shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Some studies have suggested that pyrimidine derivatives can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Properties : The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrimidine derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that a series of pyrimidine derivatives showed enhanced anticancer activity compared to standard chemotherapeutics like etoposide, with some compounds achieving IC50 values significantly lower than those of traditional agents .
  • Enzyme Targeting : Research focusing on enzyme inhibition revealed that certain derivatives could selectively inhibit NAPE-PLD, an enzyme implicated in cancer metabolism, showcasing their potential as targeted therapies .

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; piperidine protons as multiplets at δ 1.5–3.0 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₅ClN₃O₂) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity >98% .

How to resolve contradictions in reported biological activity data?

Advanced
Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Orthogonal Assays : Compare results from cell-based assays (e.g., IC₅₀ in MTT) with biochemical assays (e.g., enzyme inhibition) .
  • Structural Validation : Re-synthesize the compound and confirm batch consistency via LC-MS .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrimidine-piperidine hybrids) to identify trends in activity .

What stability considerations are critical for storage?

Q. Basic

  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the methoxy group .
  • Solubility : The hydrochloride salt is soluble in water (≥50 mg/mL) but degrades in aqueous solutions at pH >7. Prepare stock solutions in DMSO and store at -20°C .

How can computational methods optimize derivative design?

Q. Advanced

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian) to predict intermediates and transition states in derivative synthesis .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) assess target binding stability over time .

What are the recommended protocols for toxicity profiling?

Q. Advanced

  • In Vitro : Test cytotoxicity in HEK293 or HepG2 cells (72-hour exposure) and monitor apoptosis via Annexin V/PI staining .
  • In Vivo : Administer 10–100 mg/kg doses in rodent models (OECD 423 guidelines) and evaluate organ histopathology .
  • Ecotoxicity : Follow OECD 201/202 guidelines for algal and Daphnia magna assays .

How to enhance pharmacokinetics while retaining bioactivity?

Q. Advanced

  • Prodrug Design : Modify the methoxy group to a phosphate ester for improved aqueous solubility .
  • Lipophilicity Adjustment : Introduce fluorine atoms or methyl groups to the piperidine ring to balance logP values (target 1–3) .
  • Metabolic Stability : Co-administer with CYP inhibitors (e.g., ketoconazole) in microsomal assays to identify metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.